molecular formula C19H24N4O4 B2363111 N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-32-6

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Katalognummer B2363111
CAS-Nummer: 954085-32-6
Molekulargewicht: 372.425
InChI-Schlüssel: ICAGUOOLUJXQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazole derivatives and sulfonamides are known to have antibacterial properties . They are synthesized in several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole .


Synthesis Analysis

The synthesis of these compounds involves several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole . The samples were obtained in good to high yield and characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using 3D-QSAR, a fast, easy, cost-effective, and high throughput screening method to predict the effect of the compound’s efficacy .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .

Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Materials

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide: has been investigated for its liquid crystalline behavior. Liquid crystals represent a fascinating state of matter with applications ranging from displays to organic semiconductors. Specifically, this compound serves as a key intermediate in the synthesis of heterocyclic liquid crystals. Researchers have synthesized comb-shaped methacrylate oligomers derived from it, which exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Anti-Influenza Activity

In the realm of antiviral research, derivatives of this compound have been explored for their potential against influenza viruses. A series of isoxazol-4-carboxapiperidyl derivatives were synthesized, and their chemical structures confirmed. These derivatives were then evaluated for in vitro anti-influenza virus activity against influenza virus (A/PR/8/34 H1N1) .

Analgesic and Anti-Inflammatory Properties

Novel isoxazole-substituted quinazolin-4(3H)-one derivatives have been prepared, characterized, and evaluated for their pharmacological properties. Among these properties, researchers assessed their analgesic and anti-inflammatory effects. The compound’s potential in pain management and inflammation modulation is an exciting avenue for further investigation .

Biological and Pharmaceutical Applications

Five-membered heterocyclic compounds, including isoxazoles, play a crucial role in biological and pharmaceutical contexts. Researchers have exploited the versatility of isoxazolines and isoxazoles to prepare diverse functional compounds. These applications span a wide range, from drug development to bioactive molecules .

Materials Science

Beyond liquid crystals, N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide may find applications in materials science. Its unique molecular structure could contribute to the development of novel materials with tailored properties, such as mechanical strength, chemical resistance, and functionality .

Other Potential Fields

While the above applications are well-documented, there may be additional unexplored areas where this compound could prove valuable. Researchers are continually investigating new avenues, so keep an eye out for emerging studies.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as isoxazol-4-carboxa piperidyl derivatives, have been reported to target the nucleoprotein of the influenza a virus .

Mode of Action

Similar compounds have been reported to act as potent antagonists of nucleoprotein accumulation in the nucleus . This suggests that N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide might interact with its targets and cause changes in protein accumulation, potentially affecting the life cycle of viruses.

Zukünftige Richtungen

The work proposes a computationally-driven strategy for designing and discovering new sulfonamide scaffold for bacterial inhibition .

Eigenschaften

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c24-18(19(25)21-17-8-12-27-22-17)20-9-4-5-10-23-11-13-26-16(14-23)15-6-2-1-3-7-15/h1-3,6-8,12,16H,4-5,9-11,13-14H2,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAGUOOLUJXQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.